Decoupled Substrate and Inducer Function in Fungal Pad-Decarboxylation System
In Aspergillus niger, 2,3,4,5,6-pentafluorocinnamic acid functions exclusively as a substrate for the Pad-decarboxylation enzymes (PadA1/OhbA1), with near-complete conversion (~100% of 1 mM substrate), but entirely lacks transcriptional inducer function. In contrast, unsubstituted cinnamic acid exhibits both substrate and potent inducer activity [1]. This functional dissociation allows researchers to uncouple the processes of enzyme induction and catalysis in mechanistic studies.
no inducer activity
| Evidence Dimension | Pad-decarboxylation enzyme activity and transcriptional induction |
|---|---|
| Target Compound Data | ~100% substrate conversion at 1 mM; no inducer function |
| Comparator Or Baseline | Cinnamic acid: ~100% substrate conversion at 1 mM; strong inducer function |
| Quantified Difference | Equivalent substrate activity but complete loss of inducer function. |
| Conditions | Aspergillus niger spore germination, rtPCR for transcriptional analysis, GC-MS for decarboxylation activity. |
Why This Matters
This decoupled profile makes 2,3,4,5,6-pentafluorocinnamic acid a unique chemical probe for dissecting the regulatory versus catalytic machinery of the Pad-decarboxylation system, a capability not offered by the parent cinnamic acid.
- [1] Stratford M, Plumridge A, Pleasants MW, Novodvorska M, Baker-Glenn CAG, Pattenden G, Archer DB. Mapping the structural requirements of inducers and substrates for decarboxylation of weak acid preservatives by the food spoilage mould Aspergillus niger. International Journal of Food Microbiology. 2012;157(3):332-339. View Source
